6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine
Overview
Description
6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a chloro-substituted phenyl group and a dimethylamino group attached to the imidazo[1,2-a]pyridine core
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazopyridines, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
For example, imidazopyridine derivatives have been found to form stable electron-rich complexes with transition metals, especially copper, that can efficiently catalyze the catechol oxidation reaction . This suggests that this compound may also interact with biochemical pathways related to oxidation reactions.
Pharmacokinetics
For example, imidazopyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry , suggesting that they may have favorable ADME properties.
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also have a wide range of molecular and cellular effects.
Action Environment
For example, the activity of imidazopyridine derivatives has been found to depend on several factors, including the nature of the substituents on the ligands and the anions of the copper salts . This suggests that environmental factors may also influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination steps. One common method involves the reaction of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base. This intermediate is then cyclized using an acid catalyst, such as hydrochloric acid, to yield the imidazo[1,2-a]pyridine core. Finally, the compound is chlorinated using a chlorinating agent, such as thionyl chloride, to introduce the chloro substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products
Oxidation: N-oxides of the imidazo[1,2-a]pyridine core.
Reduction: Reduced derivatives with hydrogen replacing the chloro groups.
Substitution: Derivatives with various functional groups replacing the chloro substituents.
Scientific Research Applications
6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Alpidem: 6-Chloro-2-(4-chlorophenyl)-N,N-dipropylimidazo[1,2-a]pyridine-3-acetamide.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine core.
Uniqueness
6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and dimethylamino groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
1-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3/c1-20(2)10-14-16(11-3-5-12(17)6-4-11)19-15-8-7-13(18)9-21(14)15/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVHNRLYRKDDFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397151 | |
Record name | 3N-551S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365213-33-8 | |
Record name | 3N-551S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.